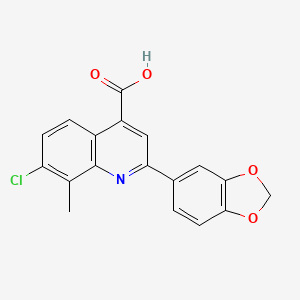

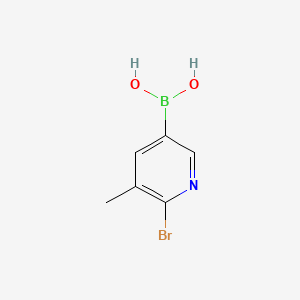

2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxylic acid is a chemical entity that appears to be related to quinoline derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related quinoline derivatives is described in the papers. For instance, paper outlines a facile and cost-effective synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. This synthesis utilizes the Friedländer condensation reaction, which is a common method for synthesizing quinoline derivatives. Similarly, paper describes the preparation of N'-(2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides starting from methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate, showcasing another approach to modifying the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. In paper , organotin carboxylates based on an amide carboxylic acid derivative of quinoline were analyzed using these techniques, providing insights into the coordination modes and supramolecular organizations of these compounds. The molecular structure is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. The papers do not provide specific reactions for the compound , but they do discuss reactions relevant to similar structures. For example, the synthesis methods described in papers and involve condensation reactions, which are fundamental in forming the quinoline ring system and attaching various substituents to it.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are important for the compound's application in drug development and other fields. While the papers provided do not detail the properties of 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxylic acid specifically, they do discuss related compounds. For instance, the luminescent properties and antitumor activities of organotin carboxylates based on a quinoline derivative are explored in paper , indicating the potential for diverse applications of these compounds.

Scientific Research Applications

Pharmacological Potential of Phenolic Acids

Phenolic acids like Chlorogenic Acid (CGA) are noted for their diverse biological and pharmacological effects. CGA is predominantly found in green coffee extracts and tea, and it exhibits a wide array of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive, and central nervous system stimulatory activities. It's also recognized for its capacity to modulate lipid and glucose metabolism, which is beneficial in treating disorders like hepatic steatosis, cardiovascular diseases, diabetes, and obesity. CGA is also known for its hepatoprotective effects and its ability to alter the metabolism of nutrients such as amino acids, glucose, and fatty acids (Naveed et al., 2018).

Isoquinoline Derivatives in Therapeutics

Isoquinoline (ISOQ) and its derivatives are recognized for their biological potentials including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacotherapeutic applications. These compounds, derived from the natural aromatic amino acid tyrosine, offer a vast array of low-molecular-weight (LMW) inhibitors for pharmacotherapeutic applications, serving as a significant resource for researchers and medicinal chemists (Danao et al., 2021).

Mechanism of Action

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO4/c1-9-13(19)4-3-11-12(18(21)22)7-14(20-17(9)11)10-2-5-15-16(6-10)24-8-23-15/h2-7H,8H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJCZAPYPGFLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC4=C(C=C3)OCO4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155921 |

Source

|

| Record name | 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxylic acid | |

CAS RN |

725217-61-8 |

Source

|

| Record name | 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725217-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

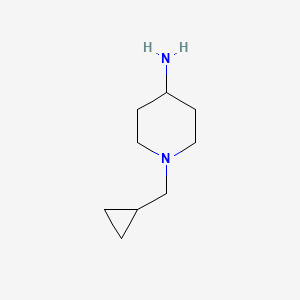

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)